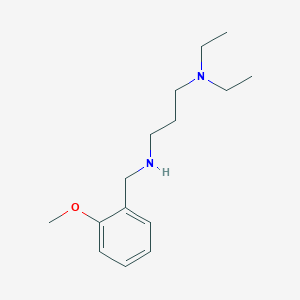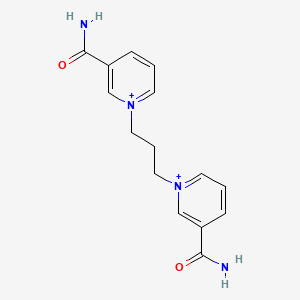![molecular formula C23H25Cl2N3O5 B12487594 Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(3,5-dichloro-4-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12487594.png)
Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(3,5-dichloro-4-methoxyphenyl)carbonyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(3,5-DICHLORO-4-METHOXYBENZAMIDO)BENZOATE is a synthetic organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a piperazine ring, a dichloromethoxybenzamide moiety, and an ethyl ester group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(3,5-DICHLORO-4-METHOXYBENZAMIDO)BENZOATE typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring is acetylated using acetic anhydride under basic conditions.
Synthesis of the Dichloromethoxybenzamide Moiety: This involves the reaction of 3,5-dichloro-4-methoxybenzoic acid with an appropriate amine to form the benzamide.
Coupling Reaction: The piperazine derivative is then coupled with the dichloromethoxybenzamide moiety using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(3,5-DICHLORO-4-METHOXYBENZAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine or benzamide derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Possible applications in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(3,5-DICHLORO-4-METHOXYBENZAMIDO)BENZOATE would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways involved would require further experimental investigation.
Comparación Con Compuestos Similares
Similar Compounds
ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(3,5-DICHLORO-4-METHOXYBENZOATE): Lacks the benzamide moiety.
4-(4-ACETYLPIPERAZIN-1-YL)-3-(3,5-DICHLORO-4-METHOXYBENZAMIDO)BENZOIC ACID: Lacks the ethyl ester group.
ETHYL 4-(4-METHYLPIPERAZIN-1-YL)-3-(3,5-DICHLORO-4-METHOXYBENZAMIDO)BENZOATE: Contains a methyl group instead of an acetyl group on the piperazine ring.
Uniqueness
ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(3,5-DICHLORO-4-METHOXYBENZAMIDO)BENZOATE is unique due to the specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C23H25Cl2N3O5 |
|---|---|
Peso molecular |
494.4 g/mol |
Nombre IUPAC |
ethyl 4-(4-acetylpiperazin-1-yl)-3-[(3,5-dichloro-4-methoxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C23H25Cl2N3O5/c1-4-33-23(31)15-5-6-20(28-9-7-27(8-10-28)14(2)29)19(13-15)26-22(30)16-11-17(24)21(32-3)18(25)12-16/h5-6,11-13H,4,7-10H2,1-3H3,(H,26,30) |
Clave InChI |
BVYKIPJMBUSHGH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C)NC(=O)C3=CC(=C(C(=C3)Cl)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(3-bromophenyl)-4-hydroxy-2-(4-methylpiperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12487514.png)

![N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)oxy]phenyl}acetamide](/img/structure/B12487519.png)
![2-[(4-Chlorophenyl)(4-methyl-1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl 4-(piperidin-1-ylsulfonyl)benzoate](/img/structure/B12487527.png)


![Methyl 5-({3-[(4-chlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12487556.png)
![[(3S)-2-ethyl-3-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl][4-(propan-2-yl)phenyl]methanone](/img/structure/B12487557.png)
![2-phenyl-N-[(phenylacetyl)oxy]acetamide](/img/structure/B12487564.png)
![2-{[2-({2-[(4-Fluorobenzyl)oxy]benzyl}amino)ethyl]amino}ethanol](/img/structure/B12487566.png)
![2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(pentafluorophenyl)acetamide](/img/structure/B12487576.png)

![1-Methyl-4-[1-(3-methylbenzyl)piperidin-4-yl]piperazine](/img/structure/B12487588.png)
![1-tert-butyl-3-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B12487606.png)
